4-Bromo-3-methoxyaniline

Overview

Description

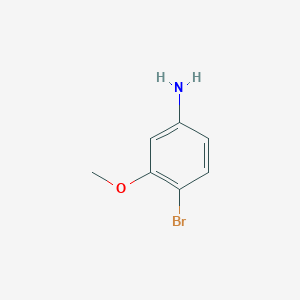

4-Bromo-3-methoxyaniline (CAS 19056-40-7) is an aromatic amine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. It features a bromine atom at the 4-position and a methoxy group at the 3-position of the aniline ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Preparation Methods

Bromination of 3-Methoxyaniline via Electrophilic Aromatic Substitution

The direct bromination of 3-methoxyaniline represents a straightforward route, leveraging the directing effects of the methoxy and amine groups. However, the amine’s strong activation of the aromatic ring necessitates protection to avoid over-bromination or undesired regioselectivity.

Reaction Protocol

-

Protection of the Amine Group :

-

Bromination :

-

Deprotection :

-

Hydrolysis with aqueous HCl or H₂SO₄ removes the acetyl group, producing this compound.

-

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetic anhydride, 100°C, 2 h | 95% |

| Bromination | Br₂ in acetic acid, 40°C, 6 h | 78% |

| Deprotection | 6 M HCl, reflux, 4 h | 85% |

Advantages : High regioselectivity due to methoxy directing.

Limitations : Multi-step process with intermediate purification.

Diazotization and Sandmeyer Reaction

This method converts aniline derivatives to aryl bromides via diazonium intermediates, ideal for introducing bromine at specific positions.

Reaction Protocol

-

Diazotization :

-

Bromide Substitution :

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HBr, 0°C, 1 h | 90% |

| Sandmeyer Reaction | CuBr, HBr, 60°C, 3 h | 81% |

Advantages : High positional control; avoids nitration intermediates.

Limitations : Requires handling unstable diazonium salts.

Nitro Group Reduction Pathway

Starting from a nitro precursor, this route involves bromination followed by reduction to the amine.

Reaction Protocol

-

Bromination of 3-Methoxynitrobenzene :

-

3-Methoxynitrobenzene is brominated using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature, yielding 4-bromo-3-methoxynitrobenzene.

-

-

Reduction :

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, DCM, 25°C, 12 h | 73% |

| Reduction | H₂ (1 atm), Pd-C, ethanol, 4 h | 88% |

Advantages : Scalable for industrial production.

Limitations : Nitration step adds complexity.

Ullmann-Type Coupling for Functionalized Intermediates

For advanced applications, palladium-catalyzed couplings introduce bromine or methoxy groups selectively.

Reaction Protocol

-

Borylation :

-

Suzuki-Miyaura Bromination :

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Borylation | HBpin, PdCl₂(CH₃CN)₂, 110°C, 22 h | 75% |

| Bromination | CuBr₂, K₂CO₃, DMF, 80°C, 6 h | 68% |

Advantages : Compatible with complex substrates.

Limitations : High catalyst loading and cost.

Industrial-Scale Synthesis from p-Nitrochlorobenzene

A cost-effective industrial route leverages p-nitrochlorobenzene as the starting material.

Reaction Protocol

-

Methoxylation :

-

Bromination :

-

Reduction :

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxylation | NaOCH₃, methanol, 12 h | 82% |

| Bromination | Br₂, acetic acid, 50°C, 8 h | 76% |

| Reduction | Fe, HCl, ethanol, 6 h | 90% |

Advantages : Low-cost reagents; high throughput.

Limitations : Generates iron waste requiring disposal.

Scientific Research Applications

4-Bromo-3-methoxyaniline is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

Medicine: The compound is involved in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxyaniline depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved often include interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to 4-bromo-3-methoxyaniline, differing in substituent positions or functional groups. Their properties, synthetic utility, and biological activities are compared below.

Physicochemical and Structural Comparison

Key Observations :

- Electronic Effects : The methoxy group (-OCH₃) in this compound is electron-donating, enhancing ring reactivity toward electrophilic substitution compared to methyl (-CH₃) in 4-bromo-3-methylaniline .

- Regioselectivity : Substituent positions (e.g., 3-OCH₃ vs. 2-OCH₃) significantly alter reaction pathways. For example, this compound undergoes Pd-catalyzed cyanation , while 4-bromo-2-methoxyaniline may favor different coupling sites.

- Solubility : The hydrochloride salt of 2-bromo-3-methoxyaniline offers improved aqueous solubility for specific reactions .

This compound :

- Cross-Coupling Reactions : Used in Suzuki-Miyaura couplings to introduce aryl groups .

- Demethylation : LiCl under microwave irradiation removes the methoxy group, yielding 4-bromo-3-hydroxyaniline for further functionalization .

- Heterocycle Synthesis : Reacts with pyrimidine chlorides to form bioactive pyrimidin-4-amine derivatives (e.g., compound 54 in ).

4-Bromo-3-methylaniline :

- Limited electronic activation due to the methyl group, making it less reactive in cross-coupling compared to methoxy analogs. Primarily used as a non-polar intermediate .

4-Bromo-2-methoxyaniline :

- The ortho-methoxy group sterically hinders reactions at the 4-bromo position, directing substitutions to other ring positions .

Biological Activity

4-Bromo-3-methoxyaniline, a compound with the CAS number 19056-40-7, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized as a white to brown crystalline powder. Its synthesis typically involves the bromination of 3-methoxyaniline, which can be achieved through various methods, including the use of p-nitrochlorobenzene as a starting material. The synthesis process generally includes steps such as bromination, etherification, and nitro-reduction, yielding a product with high purity (up to 99.9%) and significant overall yield (approximately 62%) .

Inhibitory Activity

One of the notable aspects of this compound is its role as an inhibitor in various biological pathways:

- Breast Tumor Kinase (Brk) Inhibition : This compound has been identified as a precursor in the synthesis of 4-anilino substituted α-carboline compounds that act as active Brk inhibitors. Brk is implicated in breast cancer progression, making this compound a candidate for further cancer therapy development .

- Cytochrome P450 Inhibition : Research indicates that this compound acts as an inhibitor for CYP1A2, which is crucial for drug metabolism. Understanding its interaction with cytochromes can help predict drug-drug interactions and metabolic pathways .

Biological Activity Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO |

| Log P (octanol-water partition) | 1.81 |

| BBB Permeant | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

Cancer Therapy

This compound derivatives have been explored for their potential in treating various cancers. For example, it serves as a precursor for compounds targeting checkpoint kinase 1 (CHK1), which plays a role in cell cycle regulation and response to DNA damage . Additionally, it has shown promise in developing agents that inhibit Src kinase activity, relevant in numerous cancers .

Anti-infective Potential

The compound's role in inhibiting enzymes within the MEP pathway has been highlighted in studies focusing on anti-infective agents. Targeting these pathways can lead to novel treatments against bacterial infections, particularly those resistant to conventional therapies .

Case Studies and Research Findings

- Inhibition of Breast Tumor Kinase : A study demonstrated that derivatives of this compound effectively inhibited Brk activity in vitro, leading to reduced proliferation of breast cancer cells. This establishes its potential as a lead compound for developing new cancer therapeutics.

- CYP Enzyme Interaction : A pharmacokinetic study analyzed how this compound interacts with CYP enzymes, revealing significant inhibition of CYP1A2 without affecting other major isoforms like CYP2C19 or CYP2D6. This specificity suggests its utility in drug formulation where selective inhibition is desired .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-Bromo-3-methoxyaniline with high purity?

To synthesize this compound efficiently, prioritize regioselective bromination and methoxy group stabilization. A validated approach involves:

- Reductive amination : Start with aniline derivatives and isobutyraldehyde to form intermediates.

- Sulfonylation : Use 4-phenoxybenzenesulfonyl chloride to stabilize the amine group.

- Pd-catalyzed cyanation : Optimize reaction conditions (e.g., solvent, temperature) to introduce nitrile groups without side reactions.

- Demethylation : Apply microwave-assisted LiCl treatment to selectively remove methyl groups while preserving the bromine substituent .

Purity control : Monitor reactions via TLC or HPLC, and purify using column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : Use - and -NMR to confirm the methoxy (-OCH) and bromine positions. The methoxy proton typically resonates at δ 3.7–3.9 ppm, while aromatic protons near bromine show deshielding .

- FTIR : Identify amine (-NH) stretching bands at ~3400 cm and methoxy C-O bonds at ~1250 cm .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (expected m/z: 202.04 for [M+H]) and fragmentation patterns.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles to avoid inhalation or skin contact.

- Ventilation : Use fume hoods during synthesis or weighing due to potential irritant properties (H315, H319).

- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

- Bioisosteric replacements : Substitute the methoxy group with trifluoromethoxy (-OCF) or cyano (-CN) groups to improve metabolic stability and receptor binding. For example, cyanophenol derivatives synthesized from this compound show potent inhibition of MCL-1/BCL-2 proteins, relevant in cancer therapeutics .

- Derivatization : Introduce sulfonamide or acyl groups to modulate solubility and pharmacokinetic properties.

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound derivatives?

- Single-crystal XRD : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths and angles. For example, the bromine atom’s van der Waals radius (1.85 Å) influences packing in the crystal lattice .

- Twinned data refinement : Apply SHELXPRO for high-resolution datasets, particularly when studying polymorphic forms .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

- Reproducibility checks : Validate purity via elemental analysis (C, H, N, Br) and differential scanning calorimetry (DSC).

- Source comparison : Cross-reference commercial batches (e.g., CAS 19056-40-7) with in-house synthesized samples to isolate impurities .

- Controlled crystallization : Recrystallize from ethanol/water mixtures to isolate the most stable polymorph.

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Accelerated stability studies : Expose to UV light (320–400 nm) and elevated temperatures (40–60°C) to simulate degradation pathways. Monitor via HPLC for byproducts like de-brominated aniline derivatives.

- pH-dependent studies : Test solubility and stability in buffers (pH 1–12) to identify optimal conditions for biological assays .

Q. Data Contradiction Analysis

Q. How can conflicting data on reaction yields in Pd-catalyzed cyanation be resolved?

- Catalyst optimization : Compare Pd(PPh) vs. Pd(dppf)Cl in DMF or THF. Lower yields may stem from ligand dissociation or solvent polarity effects.

- Substrate-specific adjustments : Increase catalyst loading (2–5 mol%) for sterically hindered intermediates .

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

- Dynamic effects : Rotameric interconversion of the methoxy group at room temperature can broaden signals. Perform variable-temperature NMR (e.g., −40°C to 25°C) to slow rotation and resolve splitting .

- Impurity interference : Trace solvents (e.g., DMSO-d residues) may cause shifts. Re-purify samples before analysis.

Properties

IUPAC Name |

4-bromo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTNWXBHRAIQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426966 | |

| Record name | 4-Bromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-40-7 | |

| Record name | 4-Bromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.